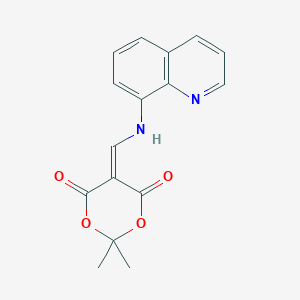
2,2-Dimethyl-5-((8-quinolylamino)methylene)-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest includes structural motifs common to several areas of organic and medicinal chemistry, such as dioxane diones and quinolylamino groups. These features suggest potential for various chemical reactions and properties, making it a candidate for detailed study in synthetic and applied chemistry contexts.
Synthesis Analysis
Synthetic approaches to complex molecules like the one mentioned typically involve multi-step reactions, starting from simpler precursors. For example, the synthesis of polyoxymethylene dimethyl ethers (Baranowski et al., 2017) demonstrates the complexity and innovation required in creating compounds with multiple functional groups, which can be related to the synthetic challenge posed by our target compound (Baranowski, Bahmanpour, & Kröcher, 2017).
Molecular Structure Analysis
The structural analysis of complex molecules typically involves spectroscopic techniques and computational modeling. The presence of a dioxane ring and a quinolylamino moiety in the compound suggests a rigid framework with potential for interesting electronic properties, as seen in the study of methylene-linked liquid crystal dimers (Henderson & Imrie, 2011) (Henderson & Imrie, 2011).
Chemical Reactions and Properties
The compound's reactivity would be influenced by its functional groups. For instance, dioxane derivatives are known for participating in a variety of chemical reactions, offering pathways to modify the compound or derive new compounds with potentially useful properties (Pellissier, 2014) (Pellissier, 2014).
Physical Properties Analysis
The physical properties of such a compound, including melting point, boiling point, and solubility, would be crucial for its application in any field. These properties are often determined experimentally and can be influenced by the compound's molecular structure, as seen in the properties of 1,4-dioxane as a water contaminant (Godri Pollitt et al., 2019) (Godri Pollitt et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are fundamental aspects of organic chemistry research. Studies like the synthesis and reactivity of methylene- and alkylidenecyclopropane derivatives highlight the importance of understanding these properties for practical applications (Pellissier, 2014) (Pellissier, 2014).
科学的研究の応用
Synthesis and Structural Analysis
Facile Synthesis Techniques : The compound has been utilized in the synthesis of 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones, showcasing its role in producing 2-cyano-4-quinolinones, substances valuable in various chemical research domains due to their potential biological activities (Moon-Kook Jeon & K. Kim, 2000).
Advanced Drug Precursors : Research has explored the reactivity of this compound with active methylene nitriles, leading to the formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These derivatives are noteworthy for their potential as drug precursors and as perspective ligands in medicinal chemistry (V. Dotsenko et al., 2019).
Crystallography and Molecular Structures : The compound contributes significantly to the study of supramolecular structures, with investigations into its derivatives revealing insights into molecular conformations and interactions. Such studies are crucial for understanding the physical and chemical properties of new synthetic materials (J. N. Low et al., 2002).
Chemical Reactivity and Applications : The versatility of this compound extends to its reactivity, offering pathways to novel chemical entities with potential applications in materials science and organic synthesis. For instance, the boron difluoride complexes of carbamoyl Meldrum's acids, derived from similar compounds, are noted for their stability and ease of isolation, indicating their utility in further chemical research (Natalia Pawelska et al., 2012).
特性
IUPAC Name |
2,2-dimethyl-5-[(quinolin-8-ylamino)methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-16(2)21-14(19)11(15(20)22-16)9-18-12-7-3-5-10-6-4-8-17-13(10)12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZIKDYLTILMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=CC3=C2N=CC=C3)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-((8-quinolylamino)methylene)-1,3-dioxane-4,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2497547.png)
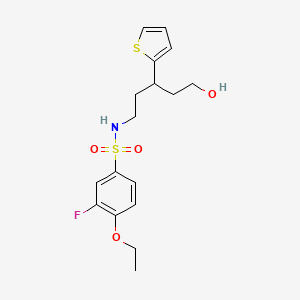
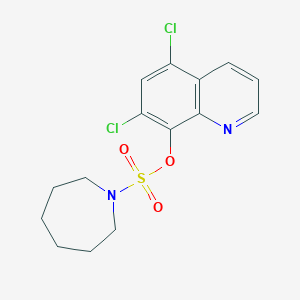
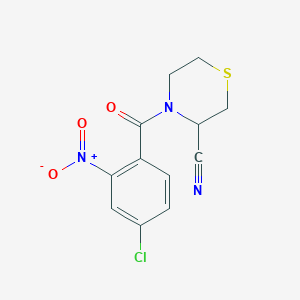
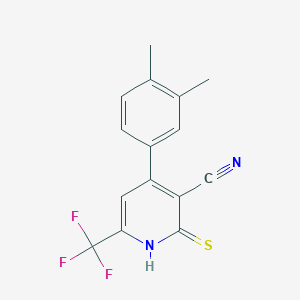
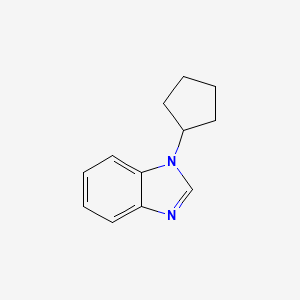
![2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2497556.png)
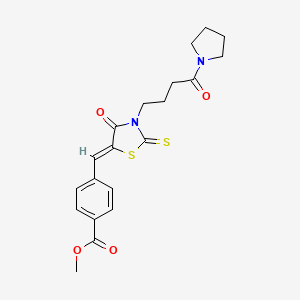


![2-amino-1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2497563.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2497564.png)
![6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2497565.png)